5-Methoxy-2-propan-2-yl-1,3-benzothiazole
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Overview
Description
5-Methoxy-2-propan-2-yl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a methoxy group and an isopropyl group. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-propan-2-yl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like piperidine .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-propan-2-yl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
5-Methoxy-2-propan-2-yl-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Benzothiazole derivatives are explored for their potential as anti-tubercular agents.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-propan-2-yl-1,3-benzothiazole involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methoxy-2-propan-2-yl-1,3-benzothiazole include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 6-Ethoxy-1,3-benzothiazole-2-amine
Uniqueness
What sets this compound apart from other benzothiazole derivatives is its specific substitution pattern, which can impart unique biological and chemical properties. For instance, the presence of the methoxy group can enhance its antioxidant activity, while the isopropyl group can influence its solubility and reactivity .
Properties
Molecular Formula |
C11H13NOS |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
5-methoxy-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NOS/c1-7(2)11-12-9-6-8(13-3)4-5-10(9)14-11/h4-7H,1-3H3 |
InChI Key |
ZKYDLJPTRIBIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=CC(=C2)OC |
Origin of Product |
United States |
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